

An In-depth Technical Guide to Benzenamine, 2-[(hexyloxy)methyl]- and its Analogs

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Compound of Interest

Compound Name: Benzenamine, 2-[(hexyloxy)methyl]-

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Disclaimer: The specific chemical compound "**Benzenamine, 2-[(hexyloxy)methyl]-**" is not widely documented in publicly available scientific literature, and a specific CAS (Chemical Abstracts Service) number could not be identified. This guide provides a comprehensive overview based on closely related analogs, namely 2-(alkoxymethyl)anilines and 2-(alkoxy)anilines, to infer the probable characteristics, synthesis, and biological considerations of the target compound.

Introduction

Aniline and its derivatives are fundamental building blocks in organic chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. [1][2] The introduction of an alkoxymethyl group at the ortho-position of the aniline ring, as in the case of **Benzenamine, 2-[(hexyloxy)methyl]-**, is anticipated to modulate its physicochemical properties and biological activity. The lipophilic hexyloxy group can influence the compound's solubility, membrane permeability, and potential for hydrophobic interactions with biological targets. This guide explores the synthesis, properties, and potential biological relevance of this class of compounds, drawing insights from documented analogs.

Physicochemical Properties of Analogous Compounds

To provide an understanding of the likely properties of **Benzenamine, 2-[(hexyloxy)methyl]-**, the following table summarizes the known physicochemical data for structurally related compounds.

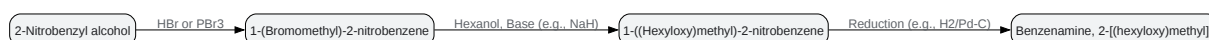
Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Key Properties
2-(Hexyloxy)aniline	52464-50-3	C ₁₂ H ₁₉ NO	193.29	Serves as an intermediate in organic synthesis.[3]
2-(Methoxymethyl) aniline	62723-78-8	C ₈ H ₁₁ NO	137.18	LogP: 0.9.[4]
4-(Hexyloxy)aniline	39905-57-2	C ₁₂ H ₁₉ NO	193.29	Linear Formula: CH ₃ (CH ₂) ₅ OC ₆ H ₄ NH ₂ . [3]
Aniline	62-53-3	C ₆ H ₇ N	93.13	Boiling Point: 184°C, Melting Point: -6°C.[5]

Synthesis and Experimental Protocols

The synthesis of 2-(alkoxymethyl)anilines can be approached through several established organic chemistry methodologies. A common and effective route involves the Williamson ether synthesis followed by the reduction of a nitro group.

General Synthesis Workflow

A plausible synthetic route for **Benzenamine, 2-[(hexyloxy)methyl]-** is outlined below. This multi-step process begins with a readily available starting material, 2-nitrobenzyl alcohol.



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Caption: General synthetic workflow for **Benzenamine, 2-[(hexyloxy)methyl]-**.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of 2-(alkoxymethyl)anilines, based on standard laboratory procedures for similar compounds.

Step 1: Bromination of 2-Nitrobenzyl alcohol

- To a solution of 2-nitrobenzyl alcohol in a suitable solvent (e.g., dichloromethane), add a brominating agent such as phosphorus tribromide (PBr_3) or hydrobromic acid (HBr) dropwise at 0°C .
- Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(bromomethyl)-2-nitrobenzene.

Step 2: Williamson Ether Synthesis

- In a flask containing a solution of hexanol in a polar aprotic solvent like dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) at 0°C to form the alkoxide.
- To this solution, add the 1-(bromomethyl)-2-nitrobenzene from Step 1 dropwise.
- Heat the reaction mixture and stir until completion (monitored by TLC).
- Cool the mixture, quench with water, and extract the product with an organic solvent.
- Wash the organic layer, dry, and concentrate to obtain 1-((hexyloxy)methyl)-2-nitrobenzene.

Step 3: Reduction of the Nitro Group

- Dissolve the 1-((hexyloxy)methyl)-2-nitrobenzene in a solvent such as ethanol or ethyl acetate.
- Add a catalyst, typically palladium on carbon (Pd/C).
- Subject the mixture to hydrogenation with hydrogen gas until the nitro group is fully reduced to an amine.
- Filter the reaction mixture to remove the catalyst and concentrate the filtrate to yield the final product, **Benzenamine, 2-[(hexyloxy)methyl]-**.

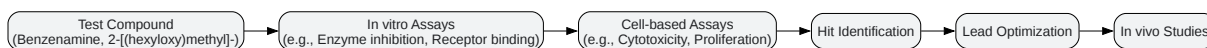
Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways have been documented for **Benzenamine, 2-[(hexyloxy)methyl]-**, the broader class of aniline derivatives is known to exhibit a wide range of biological effects.

Aniline derivatives are precursors to many pharmacologically active molecules.[6] For instance, substituted anilines are key components in the synthesis of kinase inhibitors, which are crucial in cancer therapy.[7] The introduction of various substituents on the aniline ring allows for the fine-tuning of their interaction with biological targets.

It is important to note that aniline and some of its derivatives are known to be toxic and are classified as probable human carcinogens.[1] Therefore, any handling and biological testing of new aniline derivatives should be conducted with appropriate safety precautions.

Due to the lack of specific data for the target compound, a diagram of a signaling pathway cannot be provided. The biological effects of such a molecule would need to be determined through experimental screening against various cellular targets and pathways. A logical workflow for such a screening process is presented below.



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Caption: A general workflow for the biological screening of a novel chemical entity.

Conclusion

Benzenamine, 2-[(hexyloxy)methyl]- represents a potentially interesting molecule for further investigation in medicinal chemistry and materials science. While direct experimental data for this compound is scarce, established synthetic routes for analogous structures provide a clear path for its preparation. The physicochemical properties and biological activities of this compound are likely to be influenced by the presence of the 2-(hexyloxymethyl) substituent. Future research should focus on the synthesis, characterization, and comprehensive biological evaluation of this and related compounds to unlock their full potential.

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